Home > Products > Screening Compounds P20317 > tuberous sclerosis 2 protein
tuberous sclerosis 2 protein - 169027-60-5

tuberous sclerosis 2 protein

Catalog Number: EVT-1513454
CAS Number: 169027-60-5
Molecular Formula: C36H44FeP2 10*
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tuberous sclerosis 2 protein is classified as a tumor suppressor protein. It is part of a larger signaling pathway that regulates cellular processes such as growth and metabolism through its interaction with the mechanistic target of rapamycin complex 1 (mTORC1). The TSC1-TSC2 complex inhibits mTORC1 activity, which is crucial for controlling cell proliferation and survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of tuberous sclerosis 2 protein occurs naturally within human cells through transcription and translation processes. The TSC2 gene is located on chromosome 16 and consists of 41 exons. The resulting protein has a molecular weight of approximately 200 kDa .

Experimental methods for studying tuberous sclerosis 2 protein include:

  • Gene Cloning: Inserting the TSC2 gene into expression vectors for protein production.
  • Transfection: Introducing plasmids containing the TSC2 gene into cultured cells to study protein function.
  • Protein Purification: Using affinity chromatography techniques to isolate tuberous sclerosis 2 protein for biochemical assays.
Molecular Structure Analysis

Structure and Data

Tuberous sclerosis 2 protein features several functional domains that are crucial for its activity:

  • N-terminal Domain: Contains a hamartin-binding site.
  • Rheb-GTPase Activating Domain: Located at the C-terminus, this domain is essential for regulating mTORC1 activity by hydrolyzing Rheb-GTP .

The three-dimensional structure of tuberous sclerosis 2 protein has been elucidated using X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing insights into its interactions with hamartin and other signaling molecules .

Chemical Reactions Analysis

Reactions and Technical Details

Tuberous sclerosis 2 protein participates in several biochemical reactions:

  • GTP Hydrolysis: It activates Rheb, a small GTPase that promotes mTORC1 signaling when bound to GTP.
  • Inhibition of mTORC1: The TSC1-TSC2 complex inhibits mTORC1 by promoting the conversion of Rheb-GTP to Rheb-GDP, thus preventing downstream signaling that leads to cell growth.

These reactions are critical in maintaining cellular homeostasis and preventing uncontrolled cell proliferation associated with tumorigenesis .

Mechanism of Action

Process and Data

The mechanism of action of tuberous sclerosis 2 protein involves its role in the TSC1-TSC2 complex:

  1. Formation of the Complex: Tuberous sclerosis 2 protein binds to hamartin, forming a heterodimer that
Structural Biology of Tuberous Sclerosis 2 Protein

Domain Architecture of TSC2: N-terminal HEAT Repeats and C-terminal GTPase-Activating Protein (GAP) Domain

Tuberous sclerosis complex 2 (TSC2), also known as tuberin, is a 200 kDa tumor suppressor protein central to regulating the mechanistic target of rapamycin complex 1 (mTORC1) pathway. Its domain architecture comprises two critical regions: an N-terminal α-solenoid domain and a C-terminal catalytic domain. The N-terminus consists of 18–20 HEAT repeats (Huntingtin, Elongation factor 3, PP2A A subunit, TOR1) arranged in a superhelical structure. These repeats are organized into two subdomains (wing-HEAT and core-HEAT) separated by a 75° kink and mediate protein-protein interactions, most notably with the C-terminal coiled-coil region of TSC1 (hamartin) [2] [9].

The C-terminus harbors a GTPase-activating protein (GAP) domain (residues 1494–1732 in humans) specifically targeting the small GTPase Rheb (Ras homolog enriched in brain). This domain adopts a conserved RapGAP fold with a unique asparagine residue (N1643) serving as a "catalytic thumb" that stabilizes the γ-phosphate of GTP during hydrolysis, thereby converting Rheb-GTP to its inactive GDP-bound state. This action inhibits mTORC1 signaling [8] [3]. Pathogenic mutations within the GAP domain (e.g., R1628P) directly impair catalytic efficiency, while mutations in the HEAT repeats often disrupt structural integrity or complex assembly [1].

Table 1: Functional Domains of Human TSC2

DomainResiduesStructural FeaturesPrimary Functions
N-terminal HEAT1–41818–20 α-helical repeats; bipartiteTSC1 binding; complex scaffolding
Dimerization1015–1082β-sheet interfaceTSC2 homodimerization
GAP domain1494–1732RapGAP-like fold; asparagine thumb (N1643)Catalyzes GTP hydrolysis on Rheb; mTORC1 inhibition

Crystal Structure Analysis of TSC2 Homologues (e.g., Chaetomium thermophilum)

Structural characterization of full-length human TSC2 has been challenging due to protein instability and aggregation. Breakthrough insights emerged from crystallographic studies of thermostable homologs, notably Chaetomium thermophilum TSC2-N (residues 70–530). This N-terminal fragment adopts an α-solenoid structure with 19 helices forming nine HEAT repeats and an additional C-terminal helix. The domain splits into two subdomains connected by a flexible loop, with HEAT repeats 4 and 9 interrupted by extended loops [1] [2].

Homology modeling of the human TSC2 N-terminus based on this structure revealed conservation of the HEAT repeat topology. Pathogenic missense mutations (e.g., L151P, R258Q) localize to structurally critical positions, causing misfolding and destabilization rather than directly disrupting binding interfaces. One notable exception is a mutation at the TSC1-binding interface (e.g., Y367H), which abrogates complex formation without affecting overall folding, highlighting the role of specific interaction surfaces in disease pathogenesis [1].

Cryo-EM Insights into the TSC1-TSC2-TBC1D7 Complex Architecture

The functional TSC complex is a 700 kDa–2.0 MDa assembly with a 2:2:1 stoichiometry of TSC1:TSC2:TBC1D7. Recent cryo-EM analyses at 3.6–4.6 Å resolution reveal an elongated, asymmetric "scorpion-shaped" architecture spanning ~390 Å [4] [9]. Key features include:

  • Central Body: Composed of a tail-to-tail TSC2 homodimer, with its HEAT repeats forming a flexible scaffold.
  • Pincer: Formed by the N-terminal HEAT domains of TSC1, though largely flexible and unresolved.
  • Tail: A barbed structure comprising TBC1D7 bound to the C-terminal coiled-coil of TSC1.

The TSC1 coiled-coil dimer (residues 746–971) winds parallel along the TSC2 dimer, creating four major interaction sites. TSC1’s central region (residues 800–890) sits on a "saddle" formed by the TSC2 dimerization domains (DD), while its C-terminus binds the HEAT repeats of TSC2b. TBC1D7 stabilizes the C-terminal helices of TSC1 (residues 937–971) through hydrophobic interactions but does not contact TSC2 directly [5] [6] [10]. The GAP domains of both TSC2 subunits are positioned symmetrically at the complex's core, poised to engage two Rheb molecules—a spatial arrangement matching Rheb’s dimeric presentation in activated mTORC1 [9] [4].

Interaction Interfaces: TSC2 N-terminal Binding to TSC1 C-terminal Coiled-Coil Regions

The TSC1-TSC2 interface is mediated by the N-terminal HEAT repeats of TSC2 and the C-terminal coiled-coil (CC) of TSC1. Biochemical mapping shows TSC2 residues 70–530 bind TSC1 residues 415–820 (or 501–820 without the linker). This interaction stabilizes TSC2, preventing degradation, and enables efficient Rheb-GAP activity [1] [2] [6].

Four asymmetric contact points anchor the TSC1 CC dimer to the TSC2 HEAT repeats:

  • TSC1a central region (residues 800–890) binds the TSC2 DD "saddle."
  • TSC1a N-CC (residues 746–795) packs against HEAT7–12 of TSC2a.
  • TSC1 C-CC dimer (residues 890–936) contacts HEAT8–12 of TSC2b.
  • TSC1a C-CC (residues 937–971) binds HEAT3–7 of TSC2b [5] [8].

TBC1D7 reinforces complex stability by tethering two TSC1 C-terminal helices via its α4 helix. The crystal structure of the TSC1-TBC1D7 complex (PDB: 5EJC) reveals a hydrophobic interface centered on TSC1 residues L945, L949, and I952, with mutations here (e.g., L945R) disrupting tripartite assembly and increasing mTORC1 signaling [6] [10].

Table 2: Pathogenic Mutations Disrupting TSC Complex Interfaces

MutationDomainStructural/Functional DefectCitation
Y367HTSC2 HEATAbrogates TSC1 binding without misfolding [1]
L945RTSC1 C-CCDisrupts TBC1D7 hydrophobic interface [6]
R1628PTSC2 GAPImpairs catalytic asparagine thumb function [8]

Conformational Dynamics and Oligomerization States

The TSC complex exhibits significant conformational flexibility and undergoes dynamic oligomerization. Cryo-EM shows the HEAT repeats of TSC2 adopt variable conformations, while the N-terminal domains of TSC1 are highly mobile, explaining their absence in high-resolution reconstructions [9] [4].

The complex forms a stable 700 kDa heteropentamer (TSC1₂:TSC2₂:TBC1D7₁) at low concentrations. However, at physiological concentrations, it oligomerizes into ~2 MDa assemblies via head-to-tail interactions between TSC2's N-terminal wHEAT domains and the C-terminal GAP domains of adjacent complexes. This oligomerization is critical for efficient Rheb-GAP activity, potentially enabling cooperative engagement of multiple Rheb molecules or feedback regulation [9]. Phosphorylation (e.g., by AKT at TSC2-S939/S981) triggers 14-3-3 binding, dissociating the complex from lysosomes and disrupting higher-order oligomers—a key mechanism for growth factor-induced mTORC1 activation [9] [5].

Compound Names in Article:

  • Tuberous sclerosis 2 protein (TSC2, tuberin)
  • Tuberous sclerosis 1 protein (TSC1, hamartin)
  • TBC1 domain family member 7 (TBC1D7)
  • Ras homolog enriched in brain (Rheb)
  • Mechanistic target of rapamycin complex 1 (mTORC1)

Properties

CAS Number

169027-60-5

Product Name

tuberous sclerosis 2 protein

Molecular Formula

C36H44FeP2 10*

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.